Ethyl 3-chloro-2-methoxypyridine-4-carboxylate

Description

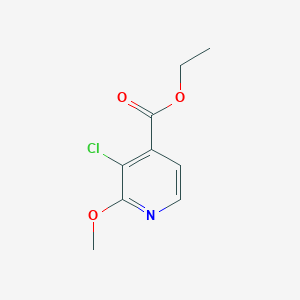

Ethyl 3-chloro-2-methoxypyridine-4-carboxylate is a pyridine derivative characterized by a chlorine atom at position 3, a methoxy group at position 2, and an ethyl ester moiety at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive pyridine core and strategically positioned substituents. The chlorine atom enhances electrophilic substitution reactivity, while the methoxy group donates electron density via resonance, directing further functionalization. Its ethyl ester group contributes to solubility in organic solvents, facilitating its use in coupling reactions or as a precursor for carboxylic acid derivatives .

Properties

IUPAC Name |

ethyl 3-chloro-2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-5-11-8(13-2)7(6)10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYDNAIAVGATNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-2-methoxypyridine-4-carboxylate typically involves the reaction of 3-chloro-2-methoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-methoxypyridine-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Ethyl 3-chloro-2-methoxypyridine-4-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-methoxypyridine-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating receptor function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate (CAS: 1198475-44-3)

- Structure : Chlorine at position 3, trifluoromethyl (CF₃) at position 4, and ethyl ester at position 2 .

- Molecular Formula: C₉H₇ClF₃NO₂ (MW: 253.61 g/mol).

- Key Differences: The CF₃ group is strongly electron-withdrawing, reducing electron density at the pyridine ring compared to the methoxy group in the target compound. Reactivity: CF₃ deactivates the ring toward electrophilic substitution, whereas the methoxy group in the target compound activates position 6 for further substitution.

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate (CAS: 96507-72-1)

- Structure : Partially saturated dihydropyridine ring with chlorine at position 4, formyl group at position 3, and ethyl ester at position 1 .

- Molecular Formula: C₉H₁₂ClNO₃ (MW: 217.65 g/mol).

- Key Differences :

- The dihydropyridine core lacks full aromaticity, making it more reactive in redox or cycloaddition reactions.

- The formyl group offers a site for nucleophilic addition (e.g., condensation reactions), absent in the target compound.

- Reduced thermal stability compared to fully aromatic pyridines.

Ethyl 5-chloro-4-methoxypyridine-2-carboxylate (CAS: 1122091-04-6)

- Structure : Chlorine at position 5, methoxy at position 4, and ethyl ester at position 2 .

- Molecular Formula: C₉H₁₀ClNO₃ (MW: 215.63 g/mol).

- Key Differences :

- Substitution pattern alters electronic distribution: methoxy at position 4 directs electrophiles to position 3, contrasting with the target compound’s methoxy at position 2, which activates position 6.

- Steric effects differ due to ester placement (position 2 vs. 4), influencing regioselectivity in cross-coupling reactions.

Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate

- Structure : Complex dihydropyridine with multiple substituents, including a sulfanyl group and trifluoromethylpyridine moiety .

- Extended conjugation and bulkiness may limit solubility but enhance binding specificity in biological targets.

Comparative Analysis Table

Discussion of Structural and Functional Implications

- Electronic Effects : Methoxy groups (electron-donating) enhance ring electron density, favoring electrophilic substitutions, whereas CF₃ or chlorine (electron-withdrawing) deactivate the ring .

- Steric and Solubility Factors: Ethyl esters improve organic-phase solubility, but bulky substituents (e.g., trifluoromethyl) may hinder crystallization, as noted in crystallography studies using SHELX .

Biological Activity

Ethyl 3-chloro-2-methoxypyridine-4-carboxylate is a pyridine derivative that has garnered attention for its significant biological activity. This compound exhibits potential in various fields, particularly in enzyme inhibition and receptor binding, making it a candidate for further pharmaceutical research.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈ClNO₃ and a molecular weight of approximately 215.64 g/mol. Its structure includes a pyridine ring with specific substitutions that contribute to its biological properties:

- Chloro group at the 3-position

- Methoxy group at the 2-position

- Ethyl ester at the 4-position

These functional groups enhance its reactivity and interaction with biological targets, which is crucial for its activity as an enzyme inhibitor or modulator.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering their activity. This modulation is essential for therapeutic applications, particularly in cancer treatment and other diseases where enzyme regulation is critical.

- Receptor Binding : It interacts with various receptors, potentially influencing cellular signaling pathways. The structural similarity to biologically active molecules allows it to bind effectively to these targets.

Research Findings

Recent studies have highlighted the compound's diverse applications and biological effects:

- Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activity through competitive inhibition mechanisms. This has been explored in various enzymatic assays where the compound demonstrated significant inhibitory effects on target enzymes involved in metabolic pathways relevant to cancer and inflammation .

- Cytotoxicity Assessments : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction, which is crucial for its potential use as an anticancer agent .

- Binding Affinity Analysis : The binding affinities of this compound to various receptors have been investigated, revealing promising results that suggest its potential as a lead compound in drug development .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro at C3, Methoxy at C2 | Significant enzyme inhibition |

| Methyl 2-chloro-6-methoxypyridine-4-carboxylate | Methyl ester instead of ethyl ester | Different reactivity due to ester variation |

| Ethyl 5-chloro-2-methoxypyridine-4-carboxylate | Chlorine substitution at a different position | Variation in biological activity |

This comparison illustrates the unique aspects of this compound's structure that contribute to its distinct biological profile.

Case Studies and Applications

Several case studies have illustrated the practical applications of this compound in medicinal chemistry:

- Cancer Therapeutics : In a study focused on developing new anticancer agents, this compound was tested alongside known chemotherapeutics. Results indicated that it could enhance the efficacy of existing treatments through synergistic effects on tumor cell apoptosis .

- Neuropharmacology : Investigations into its effects on neurotransmitter receptors suggest potential applications in treating neurodegenerative diseases, where modulation of receptor activity could improve cognitive function .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 3-chloro-2-methoxypyridine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous pyridine esters are synthesized via coupling reactions using acyl chlorides or activated carbonyl intermediates under anhydrous conditions . Optimization may include varying solvents (e.g., dichloromethane or DMF), catalysts (e.g., DMAP), and temperature (0–60°C) to improve yield. Characterization via H/C NMR and ESI-MS is critical to confirm purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : H/C NMR to verify substituent positions and ester functionality.

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight.

Cross-referencing with crystallographic data (e.g., CCDC entries) ensures structural accuracy .

Advanced Research Questions

Q. What crystallographic tools and software are recommended for resolving the three-dimensional structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use:

- SHELX : For structure solution (SHELXS) and refinement (SHELXL), particularly for small molecules .

- Mercury CSD : To visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and compare packing patterns with analogous structures .

- WinGX : A suite for data processing and OLEX2 integration for disorder modeling .

Q. How can computational methods predict the biological activity or reactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes/receptors (e.g., kinases or GPCRs). The methoxy and ester groups may influence binding affinity .

- DFT Calculations : Gaussian or ORCA software to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity in nucleophilic/electrophilic reactions .

Q. How should researchers address discrepancies in crystallographic or spectroscopic data during structural analysis?

- Methodological Answer :

- Data Cross-Validation : Compare XRD results with spectroscopic data (e.g., NMR coupling constants) to resolve positional ambiguities .

- Software Tools : Use Mercury’s packing similarity analysis to identify deviations from expected intermolecular interactions .

- Refinement Checks : In SHELXL, adjust thermal parameters and occupancy for disordered atoms, and validate using R-factor convergence plots .

Q. What strategies are effective for modifying the compound to enhance its pharmacological profile?

- Methodological Answer :

- Functional Group Interchange : Replace the chloro or methoxy group with bioisosteres (e.g., fluorine or ethoxy) to alter lipophilicity or metabolic stability .

- Prodrug Design : Hydrolyze the ester moiety in vivo to increase solubility, monitored via LC-MS pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.